molecular formula C10H10Cl3NO2 B8706571 N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide

N-ethyl-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No. B8706571
M. Wt: 282.5 g/mol
InChI Key: IVLCILLCMMCPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04588735

Procedure details

N-ethyl-2,4,6-trichlorophenoxyacetamide, the product of Example 13, 10.5 gm, was added to 80 ml of toluene. 7.0 ml of borane methyl sulfide [BH3 (CH3)2S] (2 equivalents) was then slowly added to the system. The system was heated at approximately 60° C. for 18 hours at which time reaction completion was checked by IR spectroscopy. 50 ml of methanol was then slowly added to the system. After addition of the methanol, the system was acidified by bubbling in HCl gas. Afterwards, the system was refluxed for 1 hour. The solvent was removed by stripping. The resulting oil was dissolved in methanol which was then stripped. The oil was next dissolved in methylene chloride and the methylene chloride solution was washed with a sodium hydroxide solution and then with water. The methylene chloride was removed by stripping to give 10.0 gm of the N-ethyl ethanolamine 2,4,6-trichlorophenylether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=O)[CH2:5][O:6][C:7]1[C:12]([Cl:13])=[CH:11][C:10]([Cl:14])=[CH:9][C:8]=1[Cl:15])[CH3:2].C1(C)C=CC=CC=1.CSC.B>CO>[Cl:13][C:12]1[CH:11]=[C:10]([Cl:14])[CH:9]=[C:8]([Cl:15])[C:7]=1[O:6][CH2:5][CH2:4][NH:3][CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC(COC1=C(C=C(C=C1Cl)Cl)Cl)=O
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
CSC.B
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling in HCl gas
TEMPERATURE
Type
TEMPERATURE
Details
Afterwards, the system was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by stripping
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in methanol which
DISSOLUTION
Type
DISSOLUTION
Details
The oil was next dissolved in methylene chloride
WASH
Type
WASH
Details
the methylene chloride solution was washed with a sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)OCCNCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.